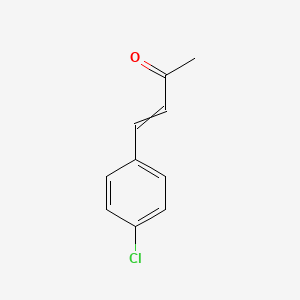

4-Chlorobenzalacetone

Description

Significance and Contextualization within Alpha, Beta-Unsaturated Ketones

4-Chlorobenzalacetone belongs to the class of compounds known as alpha, beta-unsaturated ketones, also referred to as enones. wikipedia.org This structural motif is characterized by a ketone functional group conjugated with a carbon-carbon double bond. wikipedia.org This conjugation gives rise to unique electronic properties and reactivity. The α,β-unsaturated carbonyl system is a crucial feature that imparts biological activity to many compounds. ijarsct.co.inmdpi.com

The reactivity of α,β-unsaturated carbonyl compounds is characterized by their susceptibility to nucleophilic attack at the β-carbon, a type of reactivity known as vinylogous. wikipedia.org This is in contrast to simple ketones, where nucleophilic attack primarily occurs at the carbonyl carbon. This distinct reactivity makes α,β-unsaturated ketones like this compound versatile building blocks in organic synthesis.

Chalcones, a subclass of open-chain flavonoids, are a prominent group of α,β-unsaturated ketones to which this compound is structurally related. ijarsct.co.inresearchgate.net Chalcones and their derivatives are of significant interest due to their wide range of reported biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijarsct.co.inmdpi.comresearchgate.net The presence of the reactive keto-ethylenic group is a key determinant of their biological potential. ijarsct.co.in

Historical Perspective of this compound Synthesis and Early Investigations

The primary method for synthesizing this compound and other chalcone-type compounds is the Claisen-Schmidt condensation. wikipedia.orgnumberanalytics.com This reaction, named after its pioneers Rainer Ludwig Claisen and J. Gustav Schmidt, who independently published their findings in 1880 and 1881, involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. wikipedia.orgpraxilabs.com

Specifically, this compound is synthesized via the base-catalyzed reaction of 4-chlorobenzaldehyde (B46862) with acetone (B3395972). ontosight.aiunigoa.ac.in The use of an aromatic aldehyde lacking α-hydrogens, like 4-chlorobenzaldehyde, prevents self-condensation and promotes a crossed-aldol reaction with the ketone. numberanalytics.compraxilabs.com Early investigations into this type of reaction laid the foundation for the synthesis of a vast array of α,β-unsaturated ketones. The Claisen-Schmidt condensation is a cornerstone of organic synthesis due to its efficiency in forming carbon-carbon bonds and creating the characteristic enone structure. numberanalytics.compraxilabs.com

Structural Features and Their Influence on Chemical Reactivity

The chemical structure of this compound consists of a 4-chlorophenyl group linked to a but-3-en-2-one (B6265698) moiety. ontosight.ai The key structural features that dictate its chemical reactivity are the α,β-unsaturated carbonyl system and the chlorine-substituted aromatic ring.

The conjugated system allows for delocalization of π-electrons across the molecule, influencing its spectroscopic properties and reactivity. The carbonyl group is electron-withdrawing, which polarizes the double bond and makes the β-carbon electrophilic and susceptible to nucleophilic addition. The chlorine atom on the phenyl ring is an electron-withdrawing group, which can further influence the electronic properties of the entire conjugated system. The presence and position of substituents on the aromatic ring can significantly affect the reactivity of the molecule. tutorchase.com

The (E)-isomer is generally the more stable and common form due to reduced steric hindrance compared to the (Z)-isomer. chemspider.com This difference in spatial arrangement can lead to different physical and chemical properties. tutorchase.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClO |

| Molecular Weight | 180.63 g/mol nih.gov |

| Appearance | Yellow crystalline solid ontosight.ai |

| Melting Point | 71-73°C ontosight.ai |

| Boiling Point | 155-160°C at 5 mmHg ontosight.ai |

| IUPAC Name | 4-(4-chlorophenyl)but-3-en-2-one nih.gov |

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a synthetic intermediate and the biological activities of its derivatives. As a chalcone (B49325), it serves as a precursor for the synthesis of various heterocyclic compounds and other more complex molecules. researchgate.net

Studies have explored its potential as an intermediate in the synthesis of pharmaceuticals, including antihistamines and anti-inflammatory agents. ontosight.ai Furthermore, research has indicated that this compound and its derivatives possess antimicrobial and anticancer activities. ontosight.ai The exploration of chalcone derivatives for therapeutic applications is an active area of research, with studies investigating their potential against a range of diseases. ijarsct.co.inmdpi.comnih.gov For instance, some chalcone derivatives have been investigated for their ability to reverse multidrug resistance in cancer cells. nih.gov The structural modifications of the basic chalcone framework, including variations in the substituents on the aromatic rings, are a key strategy in developing more potent and selective compounds. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-(4-chlorophenyl)but-3-en-2-one |

| 4-chlorobenzaldehyde |

| Acetone |

| Dibenzylideneacetone |

| Acrylic acid |

| Acrylamide |

| Methyl acrylate |

| Maleic acid |

| Fumaric acid |

| Methyl vinyl ketone |

| Mesityl oxide |

| Phorone |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKRKWJGNHNTRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3160-40-5 | |

| Record name | 4-(4-Chlorophenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3160-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 4 Chlorobenzalacetone

Base-Catalyzed Aldol (B89426) Condensation: Mechanistic Insights and Optimization Studies

The most common and industrially viable method for synthesizing 4-Chlorobenzalacetone is the base-catalyzed crossed aldol condensation between 4-chlorobenzaldehyde (B46862) and acetone (B3395972). This reaction, also known as the Claisen-Schmidt condensation, involves the formation of a new carbon-carbon bond and subsequent dehydration to yield the α,β-unsaturated ketone.

The reaction proceeds through a series of well-understood steps:

Enolate Formation: A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from an acetone molecule. This results in the formation of a resonance-stabilized enolate ion, which acts as the nucleophile in the subsequent step.

Nucleophilic Attack: The acetone enolate attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. This step leads to the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is then protonated by a water molecule (formed from the initial deprotonation of acetone), yielding a β-hydroxy ketone.

Dehydration: Under the reaction conditions, particularly with heating, the β-hydroxy ketone readily undergoes dehydration. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a stable, conjugated double bond, resulting in this compound.

It is important to note that the reaction can proceed further, with a second molecule of 4-chlorobenzaldehyde reacting with the other side of the acetone molecule to form 1,5-bis(4-chlorophenyl)-1,4-pentadien-3-one. brainly.com The control of this side reaction is a key aspect of optimizing the synthesis of this compound.

| Parameter | Effect on Reaction and Yield | General Optimization Strategy |

| Reactant Ratio | The molar ratio of acetone to 4-chlorobenzaldehyde is critical. An excess of acetone can favor the formation of the mono-condensation product (this compound), while an excess of the aldehyde can lead to the formation of the di-condensation product. | To selectively produce this compound, a molar excess of acetone is typically used. |

| Catalyst Concentration | The concentration of the base catalyst (e.g., NaOH) influences the rate of both the enolate formation and the subsequent condensation and dehydration steps. Too high a concentration can promote side reactions, such as the Cannizzaro reaction of the aldehyde. | The catalyst concentration should be carefully controlled. Typically, a catalytic amount is sufficient to achieve a reasonable reaction rate without promoting significant side reactions. |

| Temperature | Temperature affects the reaction rate. Higher temperatures generally increase the rate of reaction but can also lead to the formation of undesirable byproducts and polymerization. | The reaction is often carried out at or slightly above room temperature to balance reaction rate and selectivity. Gentle heating may be applied to promote dehydration. |

| Reaction Time | The reaction time needs to be sufficient to allow for the complete conversion of the limiting reagent. However, excessively long reaction times can lead to the formation of byproducts. | The progress of the reaction should be monitored (e.g., by thin-layer chromatography) to determine the optimal reaction time. |

| Solvent | The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction rate and yield. Ethanol or a mixture of ethanol and water is commonly used. | An appropriate solvent system should be chosen to ensure that all reactants are in the same phase, facilitating the reaction. |

The catalyst plays a pivotal role in the Claisen-Schmidt condensation. The choice of catalyst not only affects the reaction's efficiency but also its environmental impact.

Conventional Catalysts:

The most common conventional catalysts are strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH). These are effective and inexpensive, making them widely used in industrial applications. They efficiently promote the formation of the enolate ion, driving the condensation forward. However, their use presents some drawbacks, including the need for neutralization steps during workup, which generates salt waste, and the potential for promoting side reactions if not carefully controlled.

Green Chemistry Approaches:

In recent years, there has been a growing interest in developing more environmentally friendly catalytic systems for the synthesis of chalcones, including this compound. These "green" catalysts aim to reduce waste, improve safety, and utilize renewable resources.

| Catalyst Type | Examples | Advantages |

| Heterogeneous Solid Bases | Hydrotalcites, alkaline earth metal oxides (e.g., MgO, CaO), zeolites | Easy to separate from the reaction mixture (facilitating reuse), often milder than homogeneous bases (leading to higher selectivity), and can reduce the generation of salt waste. |

| Natural Catalysts | Snail shell (contains calcium carbonate) | Renewable, biodegradable, and inexpensive. Can be a sustainable alternative to conventional catalysts, although their efficiency may vary. |

| Microwave-Assisted Synthesis | - | While not a catalyst itself, microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times and reducing energy consumption. It can be used in conjunction with both conventional and green catalysts. |

Alternative Synthetic Routes and Precursors

While the Claisen-Schmidt condensation of 4-chlorobenzaldehyde and acetone is the most prominent synthetic route, other methodologies, though less common, can be envisioned for the synthesis of this compound. These alternative routes might involve different precursors and reaction types.

One potential alternative could involve a Wittig reaction or a Horner-Wadsworth-Emmons reaction . In such a scenario, a phosphonium ylide or a phosphonate carbanion derived from acetone would react with 4-chlorobenzaldehyde to form the carbon-carbon double bond directly. However, these methods are generally more complex and expensive than the aldol condensation, often requiring the pre-formation of the organophosphorus reagent.

Another conceivable, though less direct, approach could involve the acylation of 4-chlorostyrene . This would likely proceed via a Friedel-Crafts acylation or a related reaction, but would require careful control to achieve the desired regioselectivity and avoid polymerization of the styrene derivative.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to create a more sustainable and environmentally benign process. Several key principles can be applied:

Use of Greener Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives like water or ethanol, or even performing the reaction under solvent-free conditions, can significantly reduce the environmental impact.

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis can shorten reaction times and reduce energy consumption compared to conventional heating.

Catalysis: The use of reusable heterogeneous catalysts, such as solid bases, aligns with the principles of green chemistry by minimizing waste and allowing for catalyst recycling.

Renewable Feedstocks: While 4-chlorobenzaldehyde and acetone are typically derived from petrochemical sources, research into the production of these or similar starting materials from renewable biomass could further enhance the sustainability of the synthesis.

A notable green approach that has been explored for the synthesis of the parent compound, benzalacetone, is the use of a stirring-induced emulsion system . In this method, an aqueous solution of the base and acetone is vigorously stirred with an organic solution of the aldehyde. The reaction occurs at the interface of the two phases, and the product dissolves in the organic phase, preventing further reaction to the di-condensation product. This technique can lead to high selectivity and allows for easy separation of the product and recycling of the catalyst solution.

Chemical Transformations and Derivatization of 4 Chlorobenzalacetone

Nucleophilic Addition Reactions

The electrophilic nature of the carbonyl carbon and the β-carbon in 4-chlorobenzalacetone makes it susceptible to attack by nucleophiles. studysmarter.co.ukunacademy.com This reactivity is fundamental to many of its derivatization pathways.

This compound readily reacts with hydroxylamine (B1172632) to form this compound oxime. tdl.org This reaction is a classic condensation between a ketone and hydroxylamine, resulting in an oxime, a compound containing the RR'C=NOH functional group. wikipedia.orgtestbook.com The formation of oximes is a common method for the derivatization of aldehydes and ketones. researchgate.net

The general reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of this compound. youtube.com This is followed by dehydration to yield the corresponding oxime. testbook.comyoutube.com

A study on the oximation of various aldehydes and ketones demonstrated a rapid and efficient method using hydroxylamine hydrochloride and potassium carbonate in methanol, which could be applicable for the synthesis of this compound oxime. researchgate.net

| Reactant | Reagent | Product |

| This compound | Hydroxylamine | This compound Oxime |

This table summarizes the reactants and products in the formation of this compound oxime.

This compound serves as a key building block for the synthesis of various heterocyclic compounds.

Coumarins: In a notable synthesis, this compound reacts with 4-hydroxycoumarin (B602359) in pyridine (B92270) to produce 3-[α-(4-chlorophenyl)-β-acetyl-ethyl]-4-hydroxycoumarin. google.com This reaction highlights the utility of this compound in creating more complex coumarin (B35378) derivatives, which are a significant class of compounds with diverse biological activities. semanticscholar.org

Quinoxalines: Quinoxalines, another important class of nitrogen-containing heterocycles, can be synthesized from α,β-unsaturated ketones like this compound. researchgate.netresearchgate.net A general method involves the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine (B120857). researchgate.net While direct synthesis from this compound and o-phenylenediamine isn't explicitly detailed in the provided results, the transformation of chalcones (a class of compounds to which this compound belongs) to α-bromo ketones, which then react with o-phenylenediamines to form quinoxalines, has been described. acgpubs.org

| Starting Material | Reagent | Heterocyclic Product |

| This compound | 4-Hydroxycoumarin | 3-[α-(4-chlorophenyl)-β-acetyl-ethyl]-4-hydroxycoumarin |

| This compound (as a chalcone (B49325) precursor) | o-Phenylenediamine (after conversion to a 1,2-dicarbonyl compound) | Quinoxaline (B1680401) derivative |

This table illustrates the use of this compound in the synthesis of coumarin and quinoxaline derivatives.

Cycloaddition Reactions: Diels-Alder and Formal Aza-[4+2] Cycloadditions

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic systems. wikipedia.org The α,β-unsaturated system in this compound can participate as a dienophile in Diels-Alder reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. organic-chemistry.orgnih.gov In this context, the double bond of this compound acts as the 2π-electron component. The reaction is typically facilitated by electron-withdrawing groups on the dienophile, a role fulfilled by the ketone group in this compound. organic-chemistry.org

Furthermore, the imine derivatives of this compound can undergo aza-Diels-Alder reactions, which are crucial for synthesizing nitrogen-containing six-membered heterocycles. tsijournals.comrsc.org This type of reaction, a formal aza-[4+2] cycloaddition, involves the reaction of an imine (as the dienophile) with a diene. tsijournals.com

| Reaction Type | Role of this compound/Derivative | Product Type |

| Diels-Alder | Dienophile | Substituted cyclohexene |

| Aza-Diels-Alder | Imine derivative acts as dienophile | Nitrogen-containing six-membered heterocycle |

This table outlines the participation of this compound in cycloaddition reactions.

Radical and Radical Cation Chemistry Involving this compound Derivatives

The study of radical and radical cation chemistry offers alternative pathways for the transformation of organic molecules. iupac.org Derivatives of this compound, such as its oxime, have been investigated in this context.

Research has shown that the oxidation of aryloximes of benzalacetones by thianthrene (B1682798) cation radical leads to intramolecular cyclization, forming pyrazoles. tdl.org This process involves the generation of a radical cation from the oxime, which then undergoes further reaction. tdl.org The formation of radical cations can be achieved through various methods, including visible light photoredox catalysis. beilstein-journals.org These reactive intermediates can then participate in a range of transformations. beilstein-journals.orgnih.gov

| Derivative | Reaction Type | Product |

| This compound Oxime | Oxidative intramolecular cyclization | Pyrazole derivative |

This table details the radical-initiated cyclization of a this compound derivative.

Other Significant Functional Group Transformations

Beyond the aforementioned reactions, this compound can undergo various other functional group transformations, expanding its synthetic utility. rsc.orgorganic-chemistry.orgorganic-chemistry.orgscribd.com

One such transformation is the reduction of the carbonyl group or the carbon-carbon double bond. While specific examples for this compound are not detailed in the provided results, the reduction of α,β-unsaturated ketones is a standard organic transformation that can lead to allylic alcohols or saturated ketones, respectively.

Another potential transformation is the reaction at the methyl group adjacent to the carbonyl, which can be functionalized under appropriate conditions. For instance, aldol-type condensation reactions could occur if this compound acts as the enolate or enolate equivalent.

| Functional Group | Transformation | Potential Product Class |

| Carbonyl group | Reduction | Allylic alcohol |

| C=C double bond | Reduction | Saturated ketone |

| α-Methyl group | Enolate formation and reaction | Further elaborated ketone |

This table presents other potential functional group transformations for this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Chlorobenzalacetone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-Chlorobenzalacetone, 1D (¹H and ¹³C) and 2D NMR experiments provide unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The trans-configuration of the α,β-unsaturated system is confirmed by the large coupling constant (typically >15 Hz) between the vinylic protons. The aromatic protons typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH₃ (acetyl) | 2.36 | Singlet | - | 3H |

| H-α (-CH=CHCO) | 6.68 | Doublet | 16.3 | 1H |

| H-β (Ar-CH=CH-) | 7.48 | Doublet | 16.3 | 1H |

| Aromatic H (ortho to Cl) | 7.39 | Doublet | 8.5 | 2H |

| Aromatic H (ortho to C=C) | 7.48 | Doublet | 8.5 | 2H |

Note: Data presented is based on typical values for this compound in CDCl₃. Aromatic signals for H ortho to Cl and H ortho to C=C may overlap or be presented as a multiplet in some spectra. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in this compound. The spectrum clearly shows the downfield signal of the carbonyl carbon, the signals for the vinylic carbons, four distinct signals for the aromatic carbons of the 4-chlorophenyl ring, and the upfield signal of the methyl carbon.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (acetyl) | 27.5 |

| C -α (-C H=CHCO) | 127.3 |

| C -β (Ar-C H=CH-) | 142.2 |

| Aromatic C -H (ortho to Cl) | 129.3 |

| Aromatic C -H (ortho to C=C) | 129.5 |

| Aromatic C -Cl | 136.5 |

| Aromatic C -C=C | 133.3 |

| C =O (carbonyl) | 198.4 |

Note: Data presented is based on typical values for this compound in CDCl₃. rsc.org

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of the molecular structure by revealing correlations between nuclei. alfa-chemistry.comruc.dk

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. jetir.org For this compound, a COSY spectrum would prominently display a cross-peak between the α-proton (H-α) and the β-proton (H-β), confirming their vicinal relationship across the double bond. It would also show correlations between the adjacent protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (one-bond ¹H-¹³C correlations). jetir.org An HSQC spectrum would show a cross-peak connecting the signal for the methyl protons to the methyl carbon signal, the H-α signal to the C-α signal, the H-β signal to the C-β signal, and the aromatic proton signals to their corresponding aromatic carbon signals. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). nih.gov This is particularly powerful for identifying the connectivity of non-protonated (quaternary) carbons and linking different fragments of the molecule. Key HMBC correlations for this compound would include:

A correlation from the methyl protons (-CH₃) to the carbonyl carbon (C=O).

Correlations from the α-proton (H-α) to the carbonyl carbon (C=O) and the β-carbon (C-β).

Correlations from the β-proton (H-β) to the aromatic carbon attached to the vinyl group and the α-carbon (C-α).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. scielo.org.mx These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in dipole moment, while Raman spectroscopy involves inelastic scattering of light due to changes in polarizability.

For this compound, the key vibrational modes are associated with the α,β-unsaturated ketone system and the 4-chlorophenyl ring.

Table 3: Principal Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|---|

| C=O Stretch (Ketone) | IR (strong), Raman (moderate) | 1650 - 1670 | Conjugation lowers the frequency from a typical saturated ketone (~1715 cm⁻¹). |

| C=C Stretch (Alkene) | IR (moderate), Raman (strong) | 1600 - 1640 | Strong in Raman due to the polarizable π-system. |

| C=C Stretch (Aromatic) | IR & Raman (moderate) | 1580 - 1600, 1450 - 1500 | Multiple bands characteristic of the benzene ring. |

| C-H Stretch (Aromatic/Vinyl) | IR & Raman (moderate) | 3000 - 3100 | Occurs just above the sp³ C-H stretching region. |

The IR spectrum would be dominated by a strong absorption band for the carbonyl group, while the Raman spectrum would likely show a very intense signal for the C=C double bond of the enone system due to its high polarizability.

Mass Spectrometry: Ionization Mechanisms and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information on the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Electron Impact (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV). This process generates a radical cation known as the molecular ion (M•+), which is often energetically unstable and undergoes fragmentation. The fragmentation of this compound (C₁₀H₉ClO, exact mass ≈ 180.03 Da) follows predictable pathways for ketones, aromatic compounds, and organohalides.

The mass spectrum would show a molecular ion peak at m/z 180. Due to the natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 182 with approximately one-third the intensity of the M•+ peak would be observed.

Key proposed fragmentation pathways include:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a stable acylium ion at m/z 165/167 .

Acyl Group Cleavage: Loss of the acetyl radical (CH₃CO•, 43 Da) can occur, yielding a fragment corresponding to the 4-chlorostyrenyl cation at m/z 137/139 .

McLafferty Rearrangement: This rearrangement is not possible for this compound as it lacks a γ-hydrogen on a saturated carbon chain.

Aromatic Fragmentation: Cleavage can result in the formation of the 4-chlorobenzoyl cation at m/z 139/141 or the 4-chlorophenyl cation at m/z 111/113 after loss of a neutral CO molecule.

Table 4: Proposed Major Fragments in the EI Mass Spectrum of this compound

| m/z (³⁵Cl/³⁷Cl) | Proposed Ion Structure | Proposed Neutral Loss |

|---|---|---|

| 180/182 | [C₁₀H₉ClO]•+ | (Molecular Ion) |

| 165/167 | [C₉H₆ClO]+ | •CH₃ |

| 139/141 | [C₇H₄ClO]+ | •CH=CH₂ |

| 137/139 | [C₈H₆Cl]+ | •COCH₃ |

| 111/113 | [C₆H₄Cl]+ | CO from m/z 139/141 |

Gas-Phase Reactions and Mechanistic Elucidation via Mass Spectrometry

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. In the gas phase, ionized molecules can undergo a variety of reactions and fragmentations, the study of which provides deep insights into their chemical structure and reactivity.

Electron Ionization (EI) is a common technique used to generate ions in the gas phase. In this process, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragment ions. The fragmentation pattern observed in the mass spectrum is a characteristic fingerprint of the molecule.

For this compound (molecular weight: 180.63 g/mol ), the mass spectrum reveals a series of fragment ions that can be rationalized through established principles of organic mass spectrometry. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with signals at m/z 180 (for the 35Cl isotope) and m/z 182 (for the 37Cl isotope) in an approximate 3:1 ratio.

The fragmentation of chalcones is influenced by the substituents on both aromatic rings. For chloro-substituted chalcones, fragmentation pathways often involve cleavages at the α,β-unsaturated ketone core. A study on the fragmentation behavior of various substituted chalcones using Direct Analysis in Real Time (DART) mass spectrometry, a soft ionization technique, provided valuable insights into these processes. For a chalcone (B49325) with a chloro-substitution at the 4-position of the A-ring (analogous to this compound), two significant product ions were observed at m/z 139 and m/z 165. nist.gov These fragments can be attributed to the cleavage of the bonds adjacent to the carbonyl group.

The proposed fragmentation pathways for this compound under electron ionization are detailed in the table below.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 180/182 | [C₁₀H₉ClO]⁺• | - | Molecular Ion |

| 165/167 | [C₉H₆ClO]⁺ | •CH₃ | Loss of a methyl radical from the acetyl group. |

| 139/141 | [C₇H₄Cl]⁺ | CH₃CO• | Cleavage of the bond between the carbonyl carbon and the vinyl group, with charge retention on the chlorophenyl-containing fragment. |

| 111/113 | [C₆H₄Cl]⁺ | C₄H₅O• | Cleavage of the bond between the aromatic ring and the propenone chain. |

| 102 | [C₈H₆]⁺• | HCl + CO | Complex rearrangement and loss of hydrogen chloride and carbon monoxide. |

Further mechanistic elucidation can be achieved through tandem mass spectrometry (MS/MS) experiments. By selecting a specific precursor ion and subjecting it to collision-induced dissociation (CID), the fragmentation pathways can be mapped in greater detail. For protonated chalcones, studies have shown that major fragmentation pathways involve the loss of the phenyl group from either the A or B ring, often combined with the loss of carbon monoxide (CO). tcichemicals.com The elimination of water from protonated chalcones is also a common observation. tcichemicals.com These gas-phase reactions provide a wealth of structural information and can be used to differentiate between isomers.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is an indispensable tool for the separation, identification, and quantification of chemical compounds in a mixture. For non-volatile and thermally stable compounds like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for purity assessment and analysis of reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used method for the analysis of chalcones and their derivatives. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases, with more nonpolar compounds being retained longer on the column.

For the purity assessment of this compound, a C18 column is a suitable choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of aromatic compounds. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any impurities.

A proposed HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 310 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Method validation is a critical aspect of ensuring the reliability of analytical data. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). For purity assessment, the method should be able to separate this compound from potential process-related impurities and degradation products.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification capabilities. For the analysis of this compound, a non-polar or medium-polarity capillary column, such as one coated with a phenyl-substituted polysiloxane, would be appropriate.

The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through the column. The separation is based on the boiling points and interactions of the analytes with the stationary phase. The temperature of the column is typically programmed to increase during the analysis to elute compounds with a wide range of boiling points.

A general GC-MS method for the analysis of this compound is described in the table below.

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (70 eV) |

| Mass Range | m/z 40-400 |

GC-MS analysis is particularly useful for identifying and quantifying volatile impurities that may be present in the this compound sample. The mass spectra obtained for each separated component can be compared to spectral libraries for positive identification.

Computational and Theoretical Studies on 4 Chlorobenzalacetone

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 4-Chlorobenzalacetone and related chlorinated chalcones. These studies provide insights into the distribution of electrons within the molecule and how this influences its chemical behavior.

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. For chlorinated chalcones, the distribution of these orbitals reveals that the HOMO is typically localized over the cinnamoyl system, while the LUMO is distributed across the entire molecule.

DFT-based reactivity descriptors are also calculated to quantify the chemical behavior of these compounds. These descriptors provide a theoretical basis for understanding the molecule's interactions and potential biological activity.

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | Data not available in search results |

| Electron Affinity (A) | Data not available in search results |

| Electronegativity (χ) | Data not available in search results |

| Chemical Hardness (η) | Data not available in search results |

| Electrophilicity Index (ω) | Data not available in search results |

Molecular Modeling of Reaction Mechanisms and Transition States

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde (B46862) and acetone (B3395972). Molecular modeling and theoretical studies of this reaction provide a detailed picture of the reaction pathway and the structures of the transition states involved.

The generally accepted mechanism for the base-catalyzed Claisen-Schmidt condensation involves the following key steps:

Enolate Formation: A base abstracts an acidic α-hydrogen from acetone to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.

Aldol (B89426) Addition: This attack forms a β-hydroxy ketone intermediate.

Dehydration: The β-hydroxy ketone readily dehydrates, often under the reaction conditions, to yield the α,β-unsaturated ketone, this compound.

Theoretical calculations on similar aldol condensations have been performed to determine the energy barriers and geometries of the transition states for each step. While specific computational data for the this compound synthesis is not extensively detailed in the provided search results, studies on related systems indicate that the nucleophilic attack of the enolate on the aldehyde is often the rate-determining step. researchgate.netescholarship.orgescholarship.org The presence of the electron-withdrawing chloro group on the benzaldehyde (B42025) ring is expected to increase the electrophilicity of the carbonyl carbon, thereby influencing the reaction rate.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity. For chalcones, including this compound, QSAR models have been developed to understand and predict their antimicrobial and other biological activities. researchgate.netnih.govnih.gov

These studies typically involve calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic properties, size, and shape. These descriptors are then used to build a mathematical model that can predict the biological activity of new, untested compounds.

For antibacterial chalcone derivatives, QSAR studies have identified several key descriptors that influence their activity. These often include:

Electronic Descriptors: Such as the energy of the HOMO, which relates to the molecule's ability to donate electrons.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

Spatial Descriptors: That account for the three-dimensional shape of the molecule.

One study on chalcone derivatives as antibacterial agents against Bacillus pumilis found that descriptors related to the molecule's weight, shape (Kappa2 index), and HOMO energy were significant in predicting activity. researchgate.net Another QSAR study on the antibiofilm activity of chalcones highlighted the importance of spatial, structural, and electronic descriptors. nih.gov These findings provide valuable guidance for the design of new chalcone derivatives with enhanced biological activities.

| Descriptor Class | Examples | Relevance to Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Influences interactions with biological targets. |

| Topological | Connectivity indices, Kappa shape indices | Relates molecular structure to activity. |

| Spatial (3D) | Jurs descriptors, Molecular volume | Describes the 3D shape and size, crucial for receptor binding. |

Simulation of Spectroscopic Properties

Computational methods are widely used to simulate and predict the spectroscopic properties of molecules, providing a powerful tool for structure elucidation and interpretation of experimental spectra. For this compound, these simulations can provide valuable insights into its NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be performed using quantum mechanical calculations, often with DFT. researchgate.netrsc.org These calculations provide theoretical chemical shift values that can be compared with experimental data to confirm the structure of the molecule. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Vibrational Spectroscopy (IR): The simulation of the infrared (IR) spectrum of this compound can be achieved through computational vibrational analysis. nih.govnih.gov These calculations predict the frequencies and intensities of the vibrational modes of the molecule, which correspond to the peaks observed in the experimental IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for simulating the UV-Vis absorption spectra of organic molecules. faccts.deyoutube.comyoutube.comunipd.itmdpi.com These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is characterized by strong absorption bands in the ultraviolet region, arising from π → π* transitions within the conjugated system.

| Spectroscopic Technique | Predicted Parameter | Typical Predicted Value/Range |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) of vinylic protons | ~7.0-8.0 ppm |

| ¹³C NMR | Chemical Shift (δ) of carbonyl carbon | ~190 ppm |

| IR | Frequency (ν) of C=O stretch | ~1650-1670 cm⁻¹ |

| UV-Vis | λmax of principal π → π* transition | ~300-320 nm |

Applications and Role in Specialized Chemical Research Fields

Role as an Intermediate in Fine Chemical Synthesis

4-Chlorobenzalacetone is a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. As a chalcone (B49325), it provides a robust scaffold that can be readily modified, making it a key building block for drug discovery. nih.govnih.gov The chalcone framework is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov

The synthesis of this compound itself is often achieved through a Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde (B46862) and acetone (B3395972). nih.gov This straightforward synthesis makes it an accessible precursor. Researchers utilize this compound to construct larger, more intricate compounds. For instance, it can be a reactant in the synthesis of azadipyrromethenes, which are near-infrared absorbing materials. researchgate.net Its α,β-unsaturated carbonyl system is particularly reactive, allowing for various addition and cyclization reactions to create heterocyclic compounds, which are prevalent in many biologically active molecules. epa.gov The presence of the chlorine atom also offers a site for further functionalization or can be a key feature for the biological activity of the final product, as many FDA-approved drugs contain chlorine.

Application in Materials Science Research

In materials science, this compound and related chalcones are investigated for their unique optical and electronic properties. These characteristics make them promising candidates for advanced materials, particularly in the field of nonlinear optics (NLO). NLO materials are crucial for technologies like photonics and telecommunications, as they can alter the properties of light, enabling functions such as frequency conversion and optical switching.

Organic molecules like chalcones are of great interest for NLO applications because their molecular structures can be tailored to enhance specific optical responses. The conjugated π-electron system present in this compound is fundamental to its NLO properties. Research on related organic crystals, such as those grown from 4-chlorobenzaldehyde, demonstrates that such structures can exhibit high second-harmonic generation (SHG) efficiency, a key NLO phenomenon. The intramolecular charge transfer, facilitated by electron-donating and electron-withdrawing groups on the aromatic rings of the chalcone skeleton, can be fine-tuned to optimize these optical properties. This makes this compound a valuable model compound and building block for designing novel materials for optoelectronic devices.

Environmental Chemistry Research: Detection and Fate in Geochemical Matrices

Specific research on the environmental detection and fate of this compound in geochemical matrices is not extensively detailed in available literature. However, insights can be drawn from studies on structurally related compounds, such as chlorobenzenes and chlorophenols. The primary concerns for such chlorinated aromatic compounds in the environment are their persistence, potential for bioaccumulation, and degradation pathways.

Detection of chlorinated organic compounds in environmental samples like water and soil typically involves sophisticated analytical methods. Gas chromatography (GC) combined with sample pretreatment methods like solid-phase extraction (SPE) is a common approach for the trace analysis of chlorobenzenes in water. High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is another powerful technique used to identify chlorinated metabolites in surface and groundwater.

The environmental fate of chlorinated compounds is highly dependent on local conditions. Biodegradation is a key process for the removal of these substances from the environment. Studies on chlorobenzenes show that microbes in the vadose zone (the area between the land surface and groundwater) can effectively degrade these pollutants at the interface between oxic and anoxic zones. The degradation of related compounds like 4-chlorophenol (B41353) can proceed through biodegradation and photodegradation, although rates can be limited by factors such as nutrient availability. It is plausible that this compound would be subject to similar degradation mechanisms, though its specific rate of degradation and the nature of any intermediate products would require dedicated study.

Development of Chemical Probes and Sensors

The chalcone scaffold, of which this compound is a representative example, is a highly versatile platform for the development of chemical probes and chemosensors. These tools are designed to detect and quantify the presence of specific ions or molecules with high sensitivity and selectivity. The flexible chemistry of chalcones allows for easy structural modifications, which in turn tunes their optical properties, such as fluorescence or color, upon binding with a target analyte.

The design of chalcone-based sensors leverages the intramolecular charge transfer (ICT) process. By attaching specific receptor units to the chalcone framework, scientists can create probes that exhibit a change in their absorption or emission spectra when they interact with a target. This change serves as the signal for detection. Chalcone derivatives have been successfully developed into fluorescent probes for detecting various analytes. The α,β-unsaturated carbonyl system and the two flanking aromatic rings provide a conjugated system that is sensitive to its chemical environment, making it an excellent foundation for designing new sensory materials.

Research on Corrosion Inhibition Mechanisms

This compound and other chalcone derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, including mild steel and aluminum, particularly in acidic environments like hydrochloric acid solutions. Corrosion is an electrochemical process that causes significant degradation of materials, and inhibitors are substances that, when added in small concentrations, slow down the corrosion rate.

The primary mechanism of inhibition by chalcone derivatives is the adsorption of the molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption process is facilitated by the presence of π-electrons in the aromatic rings and the conjugated double bond, as well as lone pair electrons on the oxygen atom of the carbonyl group.

Key findings from research on chalcone inhibitors include:

Mixed-Type Inhibition : Polarization studies reveal that chalcones typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Adsorption Isotherm : The adsorption of these molecules on the metal surface generally follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the surface.

Chemisorption and Physisorption : The interaction involves both physisorption (electrostatic interactions) and chemisorption (sharing or transfer of electrons from the inhibitor to the metal surface to form a coordinate bond). The presence of heteroatoms (like the oxygen in the carbonyl group) and the delocalized π-electrons contribute to the stability of the adsorbed layer.

Effect of Concentration and Temperature : The inhibition efficiency of chalcone derivatives increases with increasing concentration but often decreases with a rise in temperature, which is characteristic of physical adsorption.

The effectiveness of this compound as a corrosion inhibitor is enhanced by its specific molecular structure. The electron-rich parts of the molecule act as adsorption centers, creating a durable film that protects the metal surface.

The following table summarizes typical data found in studies of chalcone derivatives as corrosion inhibitors for mild steel in 1 M HCl.

| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) | Surface Coverage (θ) |

| 0 | 150.0 | 0.0 | 0.00 |

| 100 | 45.0 | 70.0 | 0.70 |

| 200 | 25.5 | 83.0 | 0.83 |

| 300 | 18.0 | 88.0 | 0.88 |

| 400 | 12.0 | 92.0 | 0.92 |

Future Directions and Emerging Research Avenues for 4 Chlorobenzalacetone

Novel Catalytic Systems for Synthesis and Transformation

The traditional synthesis of 4-Chlorobenzalacetone, typically achieved through the Claisen-Schmidt condensation, is being reimagined through the lens of modern catalysis. Future research is increasingly directed towards the development of novel catalytic systems that offer enhanced efficiency, selectivity, and sustainability.

One promising area is the application of microwave-assisted organic synthesis (MAOS) . This technique utilizes microwave irradiation to accelerate reaction rates, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. For the synthesis of functionalized benzalacetones, including halogenated derivatives, microwave-assisted Claisen-Schmidt condensation has been shown to be highly effective. d-nb.infonih.gov The use of microwave irradiation can selectively produce benzalacetones in very short reaction times and with good yields, often without the formation of self-condensation byproducts. d-nb.infonih.gov

Organocatalysis represents another burgeoning field with significant potential for the synthesis and transformation of this compound. scienceopen.com Small organic molecules can be employed as catalysts, offering an alternative to metal-based catalysts and often providing high levels of stereoselectivity. scienceopen.com The development of chiral organocatalysts could open doors to the asymmetric synthesis of this compound derivatives, which may have interesting applications in medicinal chemistry.

Furthermore, the exploration of photocatalysis and biocatalysis offers exciting prospects. Photocatalysis, utilizing light to drive chemical reactions, could enable novel transformations of the this compound scaffold. Biocatalysis, employing enzymes or whole-cell systems, could provide highly selective and environmentally benign routes for both the synthesis and modification of this compound.

| Catalyst Type | Reaction | Key Advantages |

| Microwave Irradiation | Claisen-Schmidt Condensation | Rapid reaction times, high yields, improved selectivity |

| Organocatalysts | Asymmetric Synthesis | Metal-free, high stereoselectivity, mild reaction conditions |

| Photocatalysts | Various Transformations | Light-driven, potential for novel reactivity |

| Biocatalysts | Synthesis and Derivatization | High selectivity, environmentally friendly |

Exploration of Under-explored Reaction Pathways

Beyond the well-trodden path of the Claisen-Schmidt condensation, researchers are beginning to investigate less common reaction pathways involving this compound. These explorations are crucial for expanding the synthetic utility of this compound and accessing novel molecular architectures.

Multicomponent reactions (MCRs) , where three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for generating molecular complexity. A one-pot, four-component reaction involving 4-chlorobenzaldehyde (B46862) (a precursor to this compound), malononitrile, 1,3-thiazolidinedione, and aniline (B41778) has been reported, showcasing the potential for constructing complex heterocyclic systems in a single step. researchgate.net The development of new MCRs that directly incorporate the this compound scaffold is a promising area for future investigation.

Cycloaddition reactions offer another avenue for creating diverse cyclic structures from this compound. wikipedia.org The α,β-unsaturated ketone moiety can act as a dienophile or a dipolarophile in various cycloaddition processes, such as Diels-Alder and 1,3-dipolar cycloadditions. wikipedia.org These reactions could be employed to synthesize a wide range of carbocyclic and heterocyclic compounds with potential biological activities.

Further research into other reaction types, such as cascade reactions, and the exploration of the reactivity of the chlorine substituent through cross-coupling reactions, could significantly broaden the chemical space accessible from this compound.

| Reaction Type | Description | Potential Products |

| Multicomponent Reactions | Three or more reactants combine in a single step | Complex heterocyclic structures |

| Cycloaddition Reactions | Formation of cyclic compounds from unsaturated precursors | Carbocycles and heterocycles |

| Cascade Reactions | A series of intramolecular reactions initiated by a single event | Polycyclic systems |

| Cross-Coupling Reactions | Formation of new C-C or C-heteroatom bonds at the chlorine position | Derivatized aromatic ring |

Advanced Computational Studies for Predictive Modeling

The application of computational chemistry is becoming increasingly indispensable in modern chemical research. For this compound, advanced computational studies, particularly those employing Density Functional Theory (DFT) , can provide profound insights into its electronic structure, reactivity, and reaction mechanisms. While specific DFT studies focused solely on this compound are still emerging, research on related chalcone (B49325) derivatives provides a strong foundation for future work.

Predictive modeling can be used to:

Elucidate Reaction Mechanisms: Computational analysis can map out the energy profiles of potential reaction pathways, helping to understand why certain products are formed and guiding the design of more efficient synthetic routes.

Predict Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of new compounds derived from this compound.

Design Novel Catalysts: By modeling the interactions between this compound and potential catalysts, researchers can rationally design more effective and selective catalytic systems.

Understand Electronic Properties: Calculations of molecular orbitals (HOMO and LUMO) and electrostatic potential maps can provide insights into the molecule's reactivity and potential for intermolecular interactions.

The Automated Topology Builder (ATB) provides a platform for generating molecular topologies for use in molecular dynamics simulations, which can be a valuable tool for studying the behavior of this compound in various environments. uq.edu.au

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties, understanding electronic structure |

| Molecular Dynamics (MD) | Simulation of molecular behavior in different environments, study of intermolecular interactions |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure |

Integration with Green Chemistry Initiatives and Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of chemical processes. For this compound, there is a significant opportunity to integrate these principles into its synthesis and subsequent transformations, minimizing environmental impact and promoting sustainability.

A key focus is the development of solvent-free reaction conditions . Aldol (B89426) condensation reactions to produce chalcones have been successfully carried out by grinding the reactants together with a solid base, eliminating the need for a reaction solvent. rsc.org This approach not only reduces waste but also simplifies the work-up procedure. rsc.org

As previously mentioned, microwave-assisted synthesis is another powerful green chemistry tool that can significantly reduce energy consumption and reaction times. d-nb.infonih.gov The selective and rapid nature of microwave-assisted Claisen-Schmidt condensations makes it an attractive alternative to conventional heating methods. d-nb.infonih.gov

Future research will likely focus on a holistic approach to green synthesis, encompassing:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product.

Use of Renewable Feedstocks: Exploring the possibility of deriving the precursors of this compound from renewable resources.

Catalyst Recyclability: Developing heterogeneous or easily separable catalysts that can be reused multiple times.

Biodegradability: Investigating the environmental fate of this compound and designing derivatives with improved biodegradability.

| Green Chemistry Principle | Application to this compound |

| Solvent-Free Synthesis | Grinding reactants with a solid base to eliminate the need for a solvent. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation for rapid and efficient reactions. |

| High Atom Economy | Designing reactions that minimize the formation of byproducts. |

| Use of Renewable Feedstocks | Exploring bio-based sources for starting materials. |

By embracing these future directions, the scientific community can unlock the full potential of this compound, driving innovation in catalysis, synthetic methodology, and sustainable chemical practices.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of 4-Chlorobenzalacetone in synthetic or environmental samples?

- Methodology : Use a combination of analytical techniques to cross-validate results:

- Chromatography and spectrometry : Employ gas chromatography-mass spectrometry (GC-MS) to detect characteristic fragmentation patterns. Pair with inductively coupled plasma-mass spectrometry (ICP-MS) for inorganic ion analysis if contamination is suspected .

- Chemical identifiers : Verify against standard reference data such as CAS No. 3160-40-5, PubChem ID 24878887, and molecular formula C₁₀H₉ClO .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Personal protective equipment (PPE) : Use impervious gloves (tested for chemical compatibility), tightly sealed goggles, and protective clothing. Respiratory protection (e.g., vapor respirators) is required in high-concentration environments .

- Waste management : Segregate and store waste separately, ensuring disposal through certified hazardous waste handlers to avoid environmental contamination .

Q. What synthetic pathways are commonly used to produce this compound?

- Methodology :

- Friedel-Crafts acylation : React 4-chlorobenzyl chloride with acetone in the presence of Lewis acid catalysts (e.g., ZnCl₂) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Recrystallize the crude product using ethanol or ethyl acetate to achieve >97% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

- Methodology :

- Systematic review framework : Apply scoping studies to map existing literature, prioritizing peer-reviewed journals and excluding non-validated sources (e.g., ). Use chemical modeling simulations to predict solubility under varying conditions (temperature, solvent polarity) .

- Experimental validation : Conduct controlled solubility assays in triplicate, documenting solvent purity and temperature stability .

Q. What advanced analytical techniques optimize detection of this compound in complex matrices (e.g., geological samples)?

- Methodology :

- Multi-modal detection : Combine solid-phase microextraction (SPME) for sample enrichment with GC-MS for quantification. Ionic chromatography (IC) can isolate interfering anions (e.g., oxalates) prior to analysis .

- Limit of detection (LOD) : Calibrate instruments using certified reference standards and validate via spike-recovery experiments in representative matrices .

Q. How does this compound interact with environmental matrices, and what are its degradation pathways?

- Methodology :

- Leaching studies : Simulate terrestrial weathering using chemical modeling to assess ion exchange and organic compound release. Track degradation byproducts (e.g., n-hexadecanoic acid) via GC-MS .

- Ecotoxicity assessment : Use microbial assays (e.g., Vibrio fischeri bioluminescence inhibition) to evaluate acute toxicity of degradation products .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodology :

- Process optimization : Implement design of experiments (DoE) to identify critical parameters (e.g., catalyst concentration, reaction time). Use in-line Fourier-transform infrared (FTIR) spectroscopy for real-time monitoring .

- Quality control : Characterize batches via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against certified standards .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.